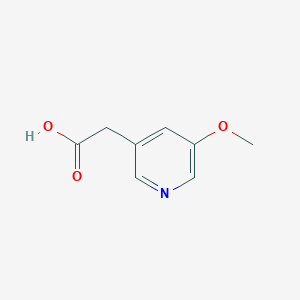
Boc-His(Trt)-Gly-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-His(Trt)-Gly-OH typically involves the protection of the histidine amino group with a Boc group and the imidazole ring with a Trt group. The glycine residue is then coupled to the protected histidine using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an anhydrous solvent like dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity. The reaction conditions are carefully controlled to maintain the integrity of the protective groups and the peptide bond .
Chemical Reactions Analysis
Types of Reactions
Boc-His(Trt)-Gly-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: The Boc and Trt groups can be removed using trifluoroacetic acid (TFA) to yield the free histidine-glycine peptide.
Coupling Reactions: The compound can be further coupled with other amino acids or peptides using peptide coupling reagents.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc and Trt protective groups.
Coupling: Dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) are used for peptide bond formation.
Major Products
The major products formed from these reactions include the free histidine-glycine peptide and extended peptide chains when coupled with other amino acids .
Scientific Research Applications
Boc-His(Trt)-Gly-OH is widely used in scientific research, particularly in the fields of:
Chemistry: It is used in the synthesis of complex peptides and proteins.
Biology: The compound is used in the study of protein-protein interactions and enzyme mechanisms.
Medicine: It is used in the development of peptide-based drugs and therapeutic agents.
Industry: The compound is used in the production of peptide-based materials and biomolecules.
Mechanism of Action
The mechanism of action of Boc-His(Trt)-Gly-OH involves its role as a protected histidine derivative in peptide synthesis. The Boc and Trt groups protect the amino and imidazole groups of histidine, respectively, preventing unwanted side reactions during peptide coupling. Once the desired peptide is synthesized, the protective groups are removed to yield the active peptide .
Comparison with Similar Compounds
Similar Compounds
Boc-His(Trt)-OH: A similar compound where glycine is not attached.
Boc-His(Bzl)-OH: Another histidine derivative with a benzyl protective group instead of Trt.
Fmoc-His(Trt)-OH: Uses Fmoc (fluorenylmethyloxycarbonyl) as the protective group instead of Boc.
Uniqueness
Boc-His(Trt)-Gly-OH is unique due to its dual protective groups (Boc and Trt) and the presence of glycine, making it particularly useful in the synthesis of specific peptides where these protective groups are advantageous .
Properties
Molecular Formula |
C32H34N4O5 |
|---|---|
Molecular Weight |
554.6 g/mol |
IUPAC Name |
2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(1-tritylimidazol-4-yl)propanoyl]amino]acetic acid |
InChI |
InChI=1S/C32H34N4O5/c1-31(2,3)41-30(40)35-27(29(39)33-20-28(37)38)19-26-21-36(22-34-26)32(23-13-7-4-8-14-23,24-15-9-5-10-16-24)25-17-11-6-12-18-25/h4-18,21-22,27H,19-20H2,1-3H3,(H,33,39)(H,35,40)(H,37,38)/t27-/m0/s1 |
InChI Key |
BUEDEKNPBYTVJW-MHZLTWQESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)NCC(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)NCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Cyclohexene, 4-[2-(dichloro-2-propen-1-ylsilyl)ethyl]-](/img/structure/B12335274.png)
![(SP-4-2)-Platinum(1+), (2-bromo-5-fluoropyridine-kappaN)(9-hydroxy-6-methylpyrido[2,3-a]pyrrolo[3,4-c]carbazole-5,7(1H,6H)-dionato-kappaN1,kappaN12)(6-methyl-3-pyridinol-kappaN1)-, hexafluorophosphate(1-)](/img/structure/B12335279.png)




![1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxy-1,3-diazinane-2,4-dione](/img/structure/B12335315.png)


![3-[2-(Diethylamino)ethyl]-4a,5,6,7,8,8a-hexahydrobenzo[e][1,3]oxazine-2,4-dione](/img/structure/B12335331.png)

![4-Methyl-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide](/img/structure/B12335335.png)

![1,2,3,3a-Tetrahydropyrrolo[3,2-c]pyridin-6-one](/img/structure/B12335353.png)
